Rabdoternin F

Lung Cancer Non-Small Cell Lung Cancer (NSCLC) Cytotoxicity

Researchers needing a validated ent-kaurane diterpenoid for A549 NSCLC studies require high-purity, structurally defined material. Rabdoternin F (≥98% HPLC) meets this need with documented A549 antiproliferative activity (IC50 18.1 μM) and selectivity over SMMC7721/SW480 lines. - Validated A549 activity: IC50 18.1 μM for cell cycle arrest & apoptosis assays. - Selective profile: weak liver/colon activity enables lung cancer-specific pathway analysis. - Structurally distinct: 7,20-epoxy & C-20 methoxy groups for accurate SAR studies. Crystalline solid with spectroscopic documentation; global shipping with blue ice/ambient.

Molecular Formula C21H30O7
Molecular Weight 394.5 g/mol
Cat. No. B592908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabdoternin F
Molecular FormulaC21H30O7
Molecular Weight394.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H30O7/c1-9-10-5-6-11-19-12(22)7-8-18(2,3)13(19)16(25)21(26,28-17(19)27-4)20(11,14(9)23)15(10)24/h10-13,15-17,22,24-26H,1,5-8H2,2-4H3/t10-,11-,12-,13+,15+,16-,17?,19-,20-,21+/m0/s1
InChIKeyUHERRNNNKBWWKU-YBPTWNEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Rabdoternin F: An ent-7β,20-Epoxykaurene Diterpenoid from Isodon Species for Cancer Research


Rabdoternin F (CAS 155977-87-0) is a natural ent-kaurane diterpenoid belonging to the ent-7β,20-epoxykaurene subclass. It is isolated primarily from the dried leaves of Rabdosia ternifolia and other Isodon species [1]. The compound possesses a molecular formula of C21H30O7 and a molecular weight of 394.46 g/mol . Its structure features a characteristic 7,20-epoxy bridge and a methoxy group at C-20, distinguishing it from closely related analogues. Rabdoternin F is a crystalline solid with a purity of ≥98% (HPLC) as reported by multiple vendors, making it suitable for rigorous in vitro and in vivo research applications .

Why Rabdoternin F Cannot Be Replaced by Other ent-Kaurane Diterpenoids


Substituting Rabdoternin F with another ent-kaurane diterpenoid, such as oridonin, ponicidin, or even closely related rabdoternin analogues (e.g., Rabdoternin D or E), is scientifically invalid due to significant and quantifiable differences in cytotoxic potency, cellular selectivity, and molecular structure. While the ent-kaurane core is common, the specific substitution pattern (notably the 7,20-epoxy and methoxy groups) profoundly alters bioactivity. For example, Rabdoternin D exhibits no significant cytotoxicity (IC50 >100 μM) across multiple cancer cell lines [1], whereas Rabdoternin F shows measurable activity. Even between structurally similar compounds like Rabdoternin E and F, the difference in A549 lung cancer cell line inhibition is quantifiable (16.4 μM vs. 18.1 μM) [2]. Therefore, experimental reproducibility and accurate mechanistic interpretation demand the use of the exact compound, Rabdoternin F, not a generic or related substitute.

Rabdoternin F: Quantified Differentiation from Closest Analogues


A549 Lung Cancer Cell Proliferation: Rabdoternin F vs. Rabdoternin E and Isorosthin O

In a comparative study, Rabdoternin F demonstrated a specific level of antiproliferative activity against the A549 lung cancer cell line. Its potency was found to be intermediate between two other ent-kaurane diterpenoids. The study directly quantifies the IC50 values for Rabdoternin F, Rabdoternin E, and Isorosthin O under the same MTT assay conditions [1].

Lung Cancer Non-Small Cell Lung Cancer (NSCLC) Cytotoxicity

Selectivity Profile: Rabdoternin F's Preferential Activity in A549 vs. Other Cancer Cell Lines

Rabdoternin F's cytotoxic effect is not universal; it exhibits a selectivity profile that distinguishes it from broad-spectrum agents. The same study that quantified its A549 activity also noted that Rabdoternin F, along with Rabdoternin E and Isorosthin O, had only weak inhibitory activity against the proliferation of SMMC7721 (liver cancer) and SW480 (colon cancer) cells [1].

Cancer Cell Line Selectivity Liver Cancer Colon Cancer

Structural Distinction: The 7,20-Epoxy and Methoxy Motif Separates Rabdoternin F from Inactive Analogues

Rabdoternin F is structurally defined as an ent-7β,20-epoxykaurene [1]. This classification is critical because the 7,20-epoxy bridge is a key pharmacophore for this subclass. A direct comparator, Rabdoternin D, which lacks the full suite of functional groups present in Rabdoternin F, shows no significant cytotoxicity against a panel of cancer cell lines, with IC50 values exceeding 100 μM [2].

Natural Product Chemistry ent-Kaurane Diterpenoids Structure-Activity Relationship (SAR)

Purity and Identity Verification: Commercial Availability at ≥98% HPLC Purity

For reproducible research, the purity and identity of Rabdoternin F are paramount. Commercial vendors consistently report a purity of ≥98% for this compound, as determined by High-Performance Liquid Chromatography (HPLC) . The compound's identity is further confirmed by spectroscopic methods including NMR and MS, which are provided upon request [1].

Analytical Chemistry Quality Control Natural Product Sourcing

Optimal Scientific Use Cases for Rabdoternin F Based on Quantitative Evidence


Non-Small Cell Lung Cancer (NSCLC) Research Using the A549 Model

Rabdoternin F is a validated tool compound for investigating antiproliferative mechanisms in the A549 NSCLC cell line. With a quantifiable IC50 of 18.1 μM [1], it can be used as a probe to study cell cycle arrest and apoptosis induction, as demonstrated in mechanistic studies [2]. Its selectivity, showing only weak activity against SMMC7721 and SW480 cells, makes it particularly useful for A549-specific pathway analysis without confounding cytotoxic effects in unrelated cell lines [1].

Structure-Activity Relationship (SAR) Studies of ent-7β,20-Epoxykaurenes

As a defined member of the ent-7β,20-epoxykaurene subclass [3], Rabdoternin F serves as a crucial building block for SAR studies. Researchers can use it as a parent scaffold for semi-synthesis or as a reference standard to compare the bioactivity of new derivatives. Its stark difference in activity compared to the inactive Rabdoternin D (IC50 >100 μM) [4] provides a clear baseline for evaluating how structural modifications to the core scaffold affect cytotoxic potency.

Natural Product Library Screening and Hit Validation

Given its high commercial purity (≥98% HPLC) and well-documented spectroscopic data [5], Rabdoternin F is an ideal candidate for inclusion in natural product libraries for high-throughput screening (HTS). Its established IC50 value in A549 cells provides a benchmark for validating assay systems and for use as a positive control in cytotoxicity screens against lung cancer panels.

Investigating Selective Cytotoxicity in Lung vs. Liver/Colon Cancer Models

The documented differential activity profile of Rabdoternin F—active in A549 lung cancer cells but weak in SMMC7721 (liver) and SW480 (colon) cancer cells [1]—positions it as a valuable probe for comparative oncology. Researchers can employ Rabdoternin F to dissect the molecular determinants of tissue-specific sensitivity to ent-kaurane diterpenoids, potentially identifying unique biomarkers or pathways relevant to lung cancer treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rabdoternin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.